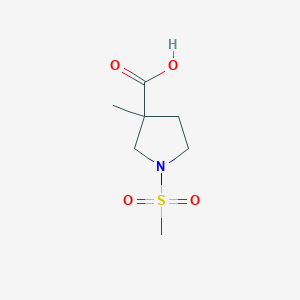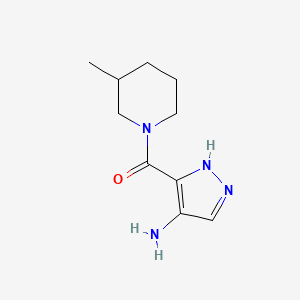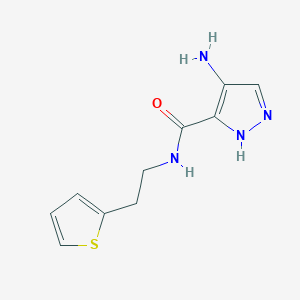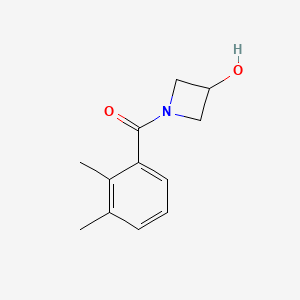
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid, also known as MMSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMSPC is a pyrrolidine derivative that is synthesized through a multistep process involving several chemical reactions.
作用机制
The mechanism of action of 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid is not well understood, but it is believed to involve the inhibition of enzymes that are involved in various metabolic pathways. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has also been shown to inhibit the activity of fumarase, which is an enzyme that is involved in the Krebs cycle.
Biochemical and Physiological Effects:
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase and fumarase activity. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has also been shown to exhibit antitumor activity in vitro, and its derivatives have been investigated as potential anticancer agents. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to be relatively non-toxic, and its toxicity profile has been studied in various animal models.
实验室实验的优点和局限性
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its relatively low toxicity, high purity, and ease of synthesis. However, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has several limitations, including its relatively low solubility in water and its limited stability under certain conditions.
未来方向
There are several future directions for further research on 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid, including the synthesis of novel derivatives with improved biological activity and the investigation of its potential applications in various fields. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can also be used as a probe to study protein-ligand interactions and enzyme kinetics, and further research in this area could lead to a better understanding of its mechanism of action. Additionally, the development of new synthetic methods for 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid could lead to improved yields and purity of the final product.
合成方法
The synthesis of 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid involves several chemical reactions, including the reaction of 3-methylpyrrolidine with chlorosulfonic acid to form 3-methylsulfonylpyrrolidine. This intermediate product is then reacted with ethyl chloroformate to form 3-methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
科学研究应用
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a building block for the synthesis of various drugs and biologically active molecules. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to exhibit antitumor activity in vitro, and its derivatives have been investigated as potential anticancer agents. In biochemistry, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a precursor for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
3-methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-7(6(9)10)3-4-8(5-7)13(2,11)12/h3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUZZYVBVJVFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)
![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)



![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)
![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)
![1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569255.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569259.png)